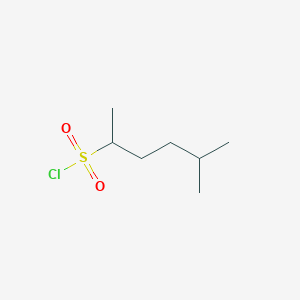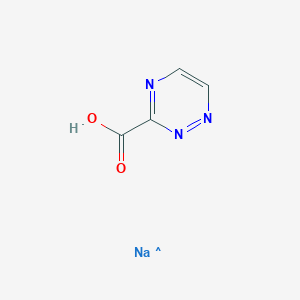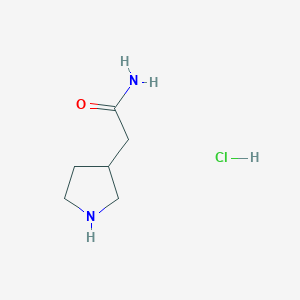
2-(Pyrrolidin-3-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)acetamide hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-pyrrolidinone with acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the acetamide group.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Pyrrolidin-2-one: A lactam derivative with different chemical properties.
Uniqueness
2-(Pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the acetamide group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)3-5-1-2-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H |
Clé InChI |
GXTQZFVXZMSQPL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


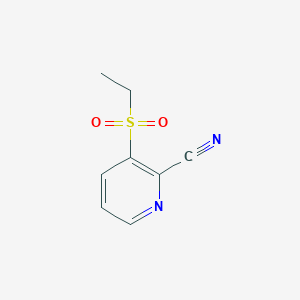
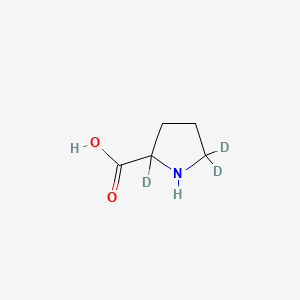

![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
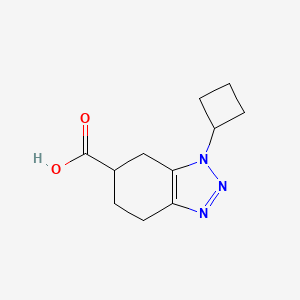

![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)

![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
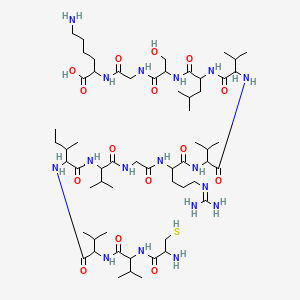
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)
